molecular formula C23H20N4O2S2 B2815874 N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-17-3

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2815874
CAS No.: 391869-17-3
M. Wt: 448.56
InChI Key: OCGIFLADPUVXRK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an amide, a thiadiazole ring, and a naphthalene ring . The presence of these functional groups suggests that the compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the polar amide group and the nonpolar naphthalene ring .

Scientific Research Applications

Synthesis and Characterization

  • Thiadiazole derivatives, including those related to the specified compound, have been synthesized and characterized to assess their dyeing performance on nylon fabric, showcasing their potential application in material science and industrial applications (Malik et al., 2018).
  • Another study focuses on the synthesis and antimicrobial study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives, indicating their potential biological activities, including antibacterial and antifungal properties (Ameen & Qasir, 2017).

Biological Activities and Applications

  • A significant body of research has demonstrated the diverse applications of thiadiazole derivatives as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, suggesting a wide range of therapeutic uses (Khan et al., 2010).
  • The pharmacophore hybridization approach using thiadiazole derivatives has been explored for designing drug-like small molecules with anticancer properties. A specific study describes the synthesis and evaluation of a novel compound for its anticancer activity through in vitro screening, highlighting the potential for developing new anticancer therapies (Yushyn et al., 2022).

Antihypertensive Potential

  • Research into the synthesis of novel Aryloxy Propanoyl Thiadiazoles has been conducted with the aim of identifying potential antihypertensive agents, signifying the ongoing exploration into the therapeutic applications of thiadiazole derivatives (Samel & Pai, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future research directions for this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-14-7-8-15(2)19(11-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-10-9-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGIFLADPUVXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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